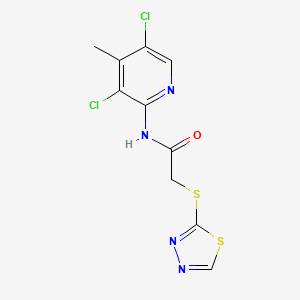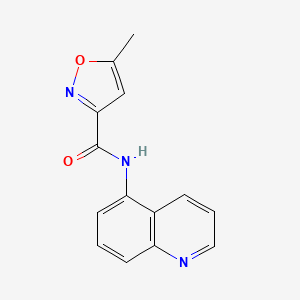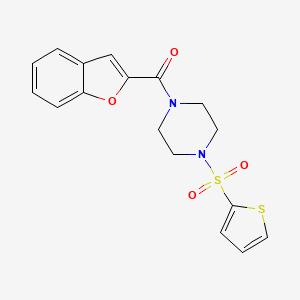![molecular formula C21H20N4O2 B10806659 4-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-propylphthalazin-1-one](/img/structure/B10806659.png)
4-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-propylphthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-propylphthalazin-1-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of an oxadiazole ring fused with a phthalazinone moiety, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-propylphthalazin-1-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The phthalazinone moiety is then introduced through further cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-propylphthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-propylphthalazin-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the production of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-propylphthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylphthalazin-1-one
- 4-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-ethylphthalazin-1-one
Uniqueness
4-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-propylphthalazin-1-one stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H20N4O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-propylphthalazin-1-one |
InChI |
InChI=1S/C21H20N4O2/c1-4-11-25-21(26)17-8-6-5-7-16(17)18(24-25)20-23-22-19(27-20)15-10-9-13(2)14(3)12-15/h5-10,12H,4,11H2,1-3H3 |
InChI Key |
YVYJSUAVPXFCSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2C(=N1)C3=NN=C(O3)C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[3-(2-hydroxyethyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B10806577.png)
![1-[[Benzyl(methyl)amino]methyl]-4-(3-methylbutyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B10806584.png)
![4-[6-([1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl)pyridin-3-yl]sulfonylmorpholine](/img/structure/B10806595.png)
![[4-Amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl 1-methylpyrrole-2-carboxylate](/img/structure/B10806599.png)
![[4-Amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl cyclohexanecarboxylate](/img/structure/B10806620.png)

![[2-[4-Amino-1-methyl-3-(2-methylpropyl)-2,6-dioxopyrimidin-5-yl]-2-oxoethyl] 3,5-dimethyl-1,2-oxazole-4-carboxylate](/img/structure/B10806627.png)

![4-[(4,6-diaminopyrimidin-2-yl)sulfanylmethyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B10806638.png)
![(4-Oxopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl 3-hydroxyadamantane-1-carboxylate](/img/structure/B10806642.png)
![2-[[5-(4-Fluorophenyl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-5-phenyl-1,3-oxazole](/img/structure/B10806644.png)
![1-(4-Fluorophenyl)-2-[5-(2-hydroxy-5-methoxybenzoyl)pyrimidin-2-yl]guanidine](/img/structure/B10806652.png)

![N-[1-(1-adamantyl)ethyl]-3-quinoxalin-2-ylprop-2-enamide](/img/structure/B10806673.png)
